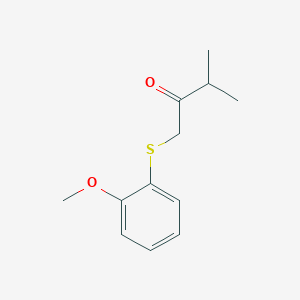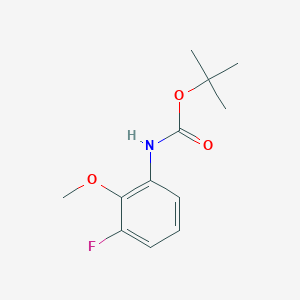![molecular formula C9H4F3NOS B13654948 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde is a chemical compound with the molecular formula C9H4F3NOS It is a derivative of benzothiazole, characterized by the presence of a trifluoromethyl group and an aldehyde group on the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the benzothiazole ring. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products:
Oxidation: 2-(Trifluoromethyl)benzo[d]thiazole-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)benzo[d]thiazole-4-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential cellular processes.
Comparación Con Compuestos Similares
- 2-(Difluoromethyl)benzo[d]thiazole-4-carbaldehyde
- 2-(Trifluoromethyl)benzo[d]thiazole-4-methanol
- 2-(Trifluoromethyl)benzo[d]thiazole-4-carboxylic acid
Comparison: 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and lipophilicity, making it a valuable intermediate in various synthetic and biological applications.
Propiedades
Fórmula molecular |
C9H4F3NOS |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1,3-benzothiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-7-5(4-14)2-1-3-6(7)15-8/h1-4H |
Clave InChI |
CWQZVODDGPNJTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


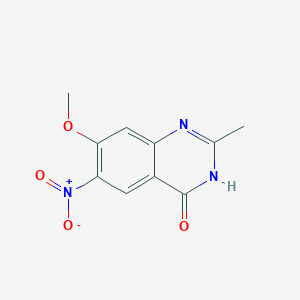

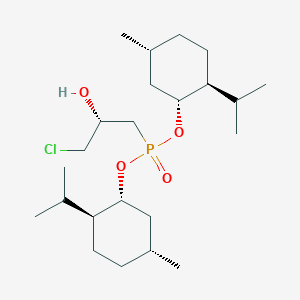


![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)

![4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13654911.png)
![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
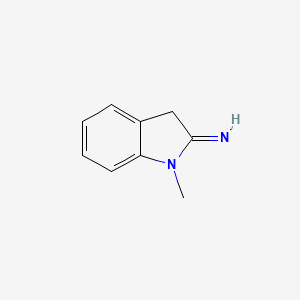

![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
